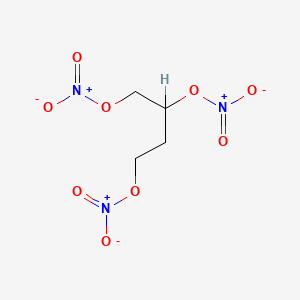
3-Methyl-1-(2-methylpropyl)piperazine
Vue d'ensemble
Description
3-Methyl-1-(2-methylpropyl)piperazine is a chemical compound with the molecular formula C9H20N2 . It is a heterocyclic diamine used as a versatile building block and intermediate in organic synthesis .
Molecular Structure Analysis
The molecular structure of 3-Methyl-1-(2-methylpropyl)piperazine consists of a six-membered ring containing two nitrogen atoms. The molecular weight is 156.27 .Applications De Recherche Scientifique
Synthesis and Pharmacological Evaluation
- Synthesis of Novel Derivatives : A series of novel derivatives of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine have been synthesized, demonstrating potential antidepressant and antianxiety activities in behavioral tests on mice (Kumar et al., 2017).
Metabolic Studies
- Metabolism of Piperazine Derivatives : A study on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM208) in rats, showed excellent in vivo and in vitro anticancer activity with low toxicity. The metabolism process in rats, involving several metabolites, was detailed (Jiang et al., 2007).
Mass Spectrometry Applications
- Piperazine Derivatives in Mass Spectrometry : Piperazine-based derivatives were utilized for derivatization of carboxyl groups on peptides, enhancing ionization efficiency in mass spectrometry. This application is significant for highly sensitive determination of peptides in proteome analysis (Qiao et al., 2011).
Antipsychotic Drug Development
- Atypical Antipsychotic Compounds : Piperazine derivatives were synthesized and evaluated for their potential as atypical antipsychotics. Structural variations led to compounds showing efficacy in behavioral models, suggesting reduced extrapyramidal side effects in humans (Bolós et al., 1996).
Anticancer Research
- Analogues for Oncological Applications : Novel analogues of piperazine compounds with reduced lipophilic character were designed for potential therapeutic and diagnostic applications in oncology (Abate et al., 2011).
Opioid Receptor Antagonists
- Opioid Receptor Antagonists : Research identified that 1-substituted 4-(3-hydroxyphenyl)piperazines are pure opioid receptor antagonists, displaying low nanomolar potencies at μ, δ, and κ receptors (Carroll et al., 2010).
Antidiabetic Compounds
- Antidiabetic Piperazine Derivatives : Piperazine derivatives were identified as new antidiabetic compounds. Specific compounds showed significant improvements in glucose tolerance without side effects or hypoglycemic impact in a rat model of type II diabetes (Le Bihan et al., 1999).
Propriétés
IUPAC Name |
3-methyl-1-(2-methylpropyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-8(2)6-11-5-4-10-9(3)7-11/h8-10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRGCMSHAHLFEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20276846 | |
| Record name | 3-methyl-1-(2-methylpropyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20276846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(2-methylpropyl)piperazine | |
CAS RN |
45954-24-3 | |
| Record name | 3-methyl-1-(2-methylpropyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20276846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Nitrothieno[2,3-c]pyridine](/img/structure/B1618876.png)
![Furo[3,4-f][1,3]benzodioxole-5,7-dione](/img/structure/B1618880.png)




![Benzo[1,2-b:4,5-b']bisbenzofuran](/img/structure/B1618889.png)




